molecular formula C13H21NO B13290892 2-[(1-Phenylpropyl)amino]butan-1-ol

2-[(1-Phenylpropyl)amino]butan-1-ol

Cat. No.: B13290892
M. Wt: 207.31 g/mol
InChI Key: IBHAPVSEXAHHAZ-UHFFFAOYSA-N
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Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(1-phenylpropylamino)butan-1-ol

InChI

InChI=1S/C13H21NO/c1-3-12(10-15)14-13(4-2)11-8-6-5-7-9-11/h5-9,12-15H,3-4,10H2,1-2H3

InChI Key

IBHAPVSEXAHHAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Phenylpropyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the alcohol group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to synthesize alcohols from carbonyl compounds. In this case, the Grignard reagent reacts with a suitable carbonyl compound to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenylpropyl)amino]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Phenylpropyl)amino]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Phenylpropyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Phenylpropyl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, propyl chain, amino group, and butanol moiety allows it to participate in a wide range of chemical reactions and interact with various molecular targets .

Biological Activity

2-[(1-Phenylpropyl)amino]butan-1-ol, a compound with significant pharmacological potential, is a derivative of phenylpropylamine. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H19NC_{13}H_{19}N. The compound features a butanol backbone with an amino group and a phenylpropyl substituent, which may influence its interaction with biological systems.

Research indicates that this compound may act through several mechanisms:

  • Monoamine Reuptake Inhibition : Similar to other phenylpropylamines, this compound is hypothesized to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially leading to increased levels in the synaptic cleft .
  • Lysosomal Phospholipase A2 Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), which plays a role in phospholipid metabolism and cellular signaling pathways .

Antidepressant Effects

Studies have shown that derivatives of phenylpropylamines exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to this compound demonstrated significant reductions in depressive behaviors in rodent models when administered at specific dosages .

Anticancer Activity

Recent investigations into the anticancer potential of phenylaminopropanol derivatives have revealed promising results. For example, certain analogs showed cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study on Antidepressant Activity

In a controlled study, rats treated with this compound showed significant improvement in forced swim tests compared to controls. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg over two weeks, leading to a notable decrease in immobility time, indicative of antidepressant effects .

Anticancer Research

A study evaluating the cytotoxicity of various phenylaminopropanol derivatives found that this compound exhibited IC50 values comparable to established anticancer agents against human tumor cell lines. The data suggested that the compound could induce apoptosis through mitochondrial pathways, furthering its potential as an anticancer agent .

Data Summary

Biological Activity Effect Dosage/Concentration Model/Study Type
AntidepressantReduced depressive behavior5 mg/kg - 20 mg/kgRodent model (forced swim test)
Cytotoxicity against cancerInduction of apoptosisIC50 values comparable to controlsHuman tumor cell lines

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